Lipophilicity Shift: Computed logP Difference Between 3-Fluoro-4-yl and 5-Fluoro-3-yl Isomers
The target compound displays a computed XLogP3 of 0.8, which is identical to the 5-fluoropyridin-3-yl isomer when calculated by the same method [1]. However, the experimental logD (pH 7.4) can differ due to the altered pKa of the pyridine nitrogen. While logP parity implies similar passive membrane permeability, the distinct hydrogen-bond acceptor pattern can lead to divergent P-glycoprotein (P-gp) recognition and CNS penetration profiles [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.8 (computed) [1] |
| Comparator Or Baseline | (5-Fluoropyridin-3-yl)(thiomorpholino)methanone: XLogP3 0.8 [1] |
| Quantified Difference | 0.0 (identical computed value, but experimental logD may diverge) |
| Conditions | Computed by XLogP3 algorithm (PubChem); experimental logD not reported for this pair |
Why This Matters
Even with identical calculated logP, regioisomers can show differing experimental lipophilicity and efflux ratios, making this compound a critical control in permeability studies.
- [1] PubChem. (2025). (5-Fluoropyridin-3-yl)(thiomorpholino)methanone, CID 121020747. National Center for Biotechnology Information. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
